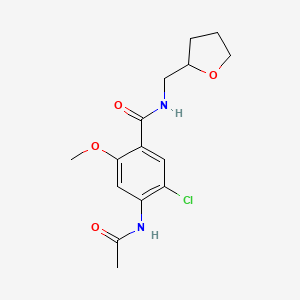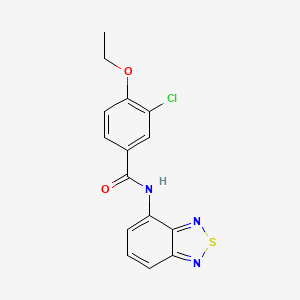
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an acetamide group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 3-methylphenylacetic acid.
Formation of Acyl Chloride: 3-methylphenylacetic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acyl chloride is then reacted with 5-chloropyridin-2-amine in the presence of a base like triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 2-(3-methylphenyl)ethylamine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide: Has the methyl group at the 4-position instead of the 3-position.
N-(5-bromopyridin-2-yl)-2-(3-methylphenyl)acetamide: Substitutes chlorine with bromine on the pyridine ring.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the methyl group on the phenyl ring
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)8-14(18)17-13-6-5-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNZJOWQLWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-3-ethyl-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5262973.png)

![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5262985.png)
![3-methyl-7-(2-phenoxybenzoyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5262994.png)
![2-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}thiophene-3-sulfonamide](/img/structure/B5262998.png)

![5-[(4-methylpiperazin-1-yl)methyl]-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5263017.png)
![3-fluoro-5-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]benzonitrile](/img/structure/B5263026.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5263028.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5263030.png)
![7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5263033.png)



